REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:8]([CH3:9])=[CH:7][N+:6]([O-])=[C:5]([CH3:11])[C:4]=1[CH3:12])[CH3:2].[C:13]([O:16]C(=O)C)(=[O:15])[CH3:14]>>[C:13]([O:16][CH2:11][C:5]1[C:4]([CH3:12])=[C:3]([CH2:1][CH3:2])[C:8]([CH3:9])=[CH:7][N:6]=1)(=[O:15])[CH3:14]
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C(=[N+](C=C1C)[O-])C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After leaving
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with a saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (ethyl acetate-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=NC=C(C(=C1C)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.64 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |